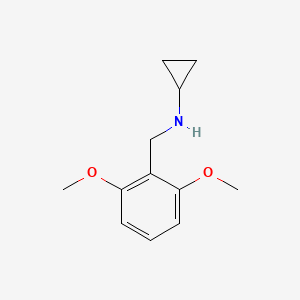
n-(2,6-Dimethoxybenzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,6-Dimethoxybenzyl)cyclopropanamine typically involves the reaction of 2,6-dimethoxybenzyl chloride with cyclopropanamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: n-(2,6-Dimethoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: n-(2,6-Dimethoxybenzyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of cyclopropane-containing molecules on biological systems. It serves as a model compound for understanding the interactions of cyclopropane rings with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of n-(2,6-Dimethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- n-(2,4-Dimethoxybenzyl)cyclopropanamine
- n-(3,5-Dimethoxybenzyl)cyclopropanamine
- n-(2,6-Dimethoxyphenyl)cyclopropanamine
Comparison: n-(2,6-Dimethoxybenzyl)cyclopropanamine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2,6-dimethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-5-12(15-2)10(11)8-13-9-6-7-9/h3-5,9,13H,6-8H2,1-2H3 |
InChI Key |
IMJXRMMOMPRXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















